molecular formula C12H18BrN3O2 B3048807 Isopropyl 4-(4-bromopyrazol-1-YL)piperidine-1-carboxylate CAS No. 1820684-50-1

Isopropyl 4-(4-bromopyrazol-1-YL)piperidine-1-carboxylate

Cat. No. B3048807
CAS RN: 1820684-50-1
M. Wt: 316.19
InChI Key: MEULVZWSDPGZOW-UHFFFAOYSA-N
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Description

Isopropyl 4-(4-bromopyrazol-1-YL)piperidine-1-carboxylate is a chemical compound with the empirical formula C13H20BrN3O2 . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular weight of Isopropyl 4-(4-bromopyrazol-1-YL)piperidine-1-carboxylate is 330.22 . The SMILES string representation of the molecule is CC(C)(C)OC(=O)N1CCC(CC1)n2cc(Br)cn2 . The InChI key is IYNZAVDBHAQODX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Isopropyl 4-(4-bromopyrazol-1-YL)piperidine-1-carboxylate is a solid substance . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

Chemical Inhibitors and Cytochrome P450

Isopropyl 4-(4-bromopyrazol-1-YL)piperidine-1-carboxylate may be explored within the context of chemical inhibitors for cytochrome P450 (CYP) isoforms in human liver microsomes. The selectivity of chemical inhibitors for CYP isoforms is crucial for understanding drug-drug interactions and metabolism. Specific inhibitors can elucidate the involvement of particular CYP isoforms in the metabolism of various drugs, thereby aiding in the prediction and management of potential drug interactions (Khojasteh et al., 2011).

Antimicrobial and Anti-biofilm Properties

The structural framework of isopropyl 4-(4-bromopyrazol-1-YL)piperidine-1-carboxylate could be relevant in studies investigating the antimicrobial and anti-biofilm properties of similar compounds. For instance, carvacrol, a compound with a somewhat related structure, shows significant antimicrobial and anti-biofilm activities against a wide range of bacteria and fungi. This suggests potential applications in preventing biofilm-associated infections through bio-inspired anti-infective materials (Marchese et al., 2018).

Renewable Polymers and Biodegradable Materials

The compound's potential for derivatization and functionalization could be useful in the development of renewable polymers and biodegradable materials. Polymers derived from renewable resources, such as isosorbide, isomannide, and isoidide, are gaining attention for their non-toxicity, rigidity, and chiral nature, which can lead to specific optical properties and high thermal resistance. This aligns with the growing interest in sustainable and eco-friendly materials (Fenouillot et al., 2010).

Polymer Supports for Biologically Active Molecules

The chemical structure of isopropyl 4-(4-bromopyrazol-1-YL)piperidine-1-carboxylate could be modified to introduce functional groups that enable the covalent fixation of biologically active molecules onto polymeric supports. This has applications in the creation of biomaterials with tailored surface properties, which are valuable in various biomedical applications including drug delivery systems and tissue engineering (Goldstein, 1981).

Safety and Hazards

The compound is classified under the GHS07 hazard class and has the signal word "Warning" . It has the hazard statement H302, indicating that it is harmful if swallowed . It falls under the storage class code 11, which is for combustible solids .

properties

IUPAC Name

propan-2-yl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3O2/c1-9(2)18-12(17)15-5-3-11(4-6-15)16-8-10(13)7-14-16/h7-9,11H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEULVZWSDPGZOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001137705
Record name 1-Piperidinecarboxylic acid, 4-(4-bromo-1H-pyrazol-1-yl)-, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001137705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl 4-(4-bromopyrazol-1-YL)piperidine-1-carboxylate

CAS RN

1820684-50-1
Record name 1-Piperidinecarboxylic acid, 4-(4-bromo-1H-pyrazol-1-yl)-, 1-methylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820684-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-(4-bromo-1H-pyrazol-1-yl)-, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001137705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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